2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is a compound with a unique structure that combines an amino group, a hydroxyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one typically involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl groups. One common method involves the use of 4-hydroxypiperidine as a starting material, which is then reacted with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for further use .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may yield primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for studying enzyme interactions and metabolic pathways .
Medicine
In medicine, ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The piperidine ring provides structural stability and enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: Shares the piperidine ring and hydroxyl group but lacks the amino group.
2-Aminobutan-1-one: Contains the amino group and butanone structure but lacks the piperidine ring.
Uniqueness
®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is unique due to its combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3 |
InChI Key |
RFVWKOBWXWXEQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.